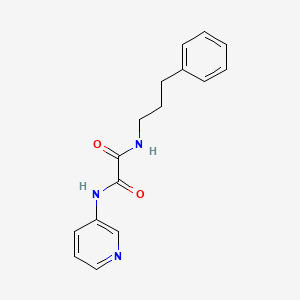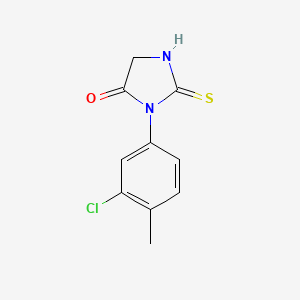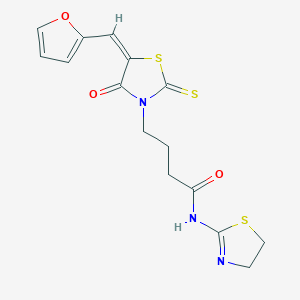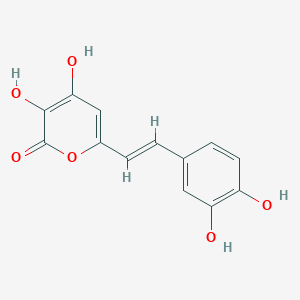![molecular formula C26H35N3O6S2 B2581541 Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-20-7](/img/structure/B2581541.png)
Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Heterocyclic Compound Synthesis
Heterocyclic derivatives, including pyrroles, indoles, and tetrahydroisoquinolines, have been synthesized using various catalytic and synthetic methodologies, demonstrating the importance of such compounds in medicinal chemistry and drug design. For example, the synthesis of tetrahydroisoquinolines involves Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate, showcasing the utility of metal-catalyzed reactions in constructing complex heterocyclic frameworks (Bunce et al., 2012). Similarly, the oxidative carbonylation conditions have been employed to create tetrahydrofuran, dioxolane, and oxazoline derivatives from 4-yn-1-ones, highlighting the versatility of palladium-catalyzed reactions in organic synthesis (Bacchi et al., 2005).
Reactions of Pyridine Derivatives
The synthesis of novel pyridine derivatives, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, reflects the ongoing interest in developing new compounds with potential pharmacological applications. These synthetic efforts often involve complex reaction schemes and provide insight into the structural requirements for biological activity (Bakhite et al., 2005).
Potential Research Applications
Drug Design and Development
The structural complexity and diversity of heterocyclic compounds make them suitable candidates for drug discovery. The methodologies used in synthesizing such compounds, including the use of palladium-catalyzed reactions and metal-catalyzed cyclizations, are crucial in the development of new therapeutic agents. These synthetic approaches facilitate the creation of molecules with specific biological activities, paving the way for the discovery of new drugs.
Material Science Applications
Some compounds, especially those with unique heterocyclic structures, find applications beyond pharmacology, such as in material science. For instance, polyamides and polyamide-imides containing specific functional groups can exhibit unique thermal and mechanical properties, making them suitable for various industrial applications (Liaw & Liaw, 2001).
Propriétés
IUPAC Name |
methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O6S2/c1-15-13-29(14-16(2)35-15)37(32,33)18-10-8-17(9-11-18)22(30)27-23-20(24(31)34-7)19-12-25(3,4)28-26(5,6)21(19)36-23/h8-11,15-16,28H,12-14H2,1-7H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWVSVTXCAXHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2581458.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)

![3-(4-fluorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2581461.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)


![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)





